N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine
Description
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine is a sulfonamide derivative featuring a phenylalanine backbone linked to a 4-(2-methylphenoxy)phenylsulfonyl group. Its structure combines a sulfonamide moiety, known for diverse pharmacological activities, with a phenoxy-substituted aromatic ring and an amino acid component. This compound is listed under CAS synonyms such as 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid, with supplier data indicating its relevance in medicinal chemistry research .
Properties
Molecular Formula |
C22H21NO5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25)/t20-/m0/s1 |
InChI Key |
KRUVZJXWRXSMFO-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with phenylalanine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various acylated phenylalanine derivatives.
Scientific Research Applications
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Insights
- Electron-Donating vs. In contrast, the 2-chlorophenoxy analog introduces electron-withdrawing effects, which may improve metabolic resistance but reduce solubility . Methoxy substituents (e.g., in ) increase polarity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration compared to methyl or tert-butyl groups.
- This trade-off underscores the importance of substituent selection in drug design. The target compound’s 2-methylphenoxy group balances moderate lipophilicity, making it a candidate for oral bioavailability studies.
- Synthetic Pathways: Analogs like N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine and the target compound likely share synthetic routes involving condensation of sulfonyl chlorides with amino acid derivatives in pyridine/acetic anhydride, as seen in benzothiazole sulfonamide syntheses .
Research Findings and Activity Trends
- Analgesic and Anti-inflammatory Potential: Piperazinyl-sulfonamides (e.g., ) demonstrate significant analgesic activity, suggesting that electron-rich sulfonamide substituents enhance interaction with pain-modulating targets. The target compound’s phenoxy group may mimic these effects, though direct evidence is lacking. N-phenylacetamide sulphonamides highlight the importance of the sulfonamide moiety itself, independent of the amino acid backbone, in bioactivity.
- Medicinal Chemistry Applications: The commercial availability of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine for medicinal purposes implies that structural analogs of the target compound are being actively explored for therapeutic applications.
Biological Activity
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C18H19NO4S and a molecular weight of approximately 411.47 g/mol. The compound features a phenylalanine backbone with a sulfonyl group and a para-substituted 2-methylphenoxy group, which enhances its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating various biological pathways relevant to disease processes. Notable findings include:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. It has demonstrated significant growth inhibition in HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells at micromolar concentrations .
The mechanism through which this compound exerts its biological effects involves interactions with various biological macromolecules, including enzymes and receptors. Key points include:
- Enzyme Inhibition : The compound's ability to modulate enzyme activity has been assessed through various assays, indicating potential pathways for therapeutic intervention in cancer and inflammation.
- Cell Cycle Modulation : It has been observed to block cell cycle progression in the S-phase, similar to well-known chemotherapeutics like cisplatin, indicating its utility as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(3-Methylphenoxy)phenyl]sulfonamide | C18H19NO3S | Contains a sulfonamide group; different aromatic substituent |
| 2-Fluoro-N-[(4-methylphenyl)sulfonyl]phenylalanine | C18H18FNO4S | Fluoro substituent; potential for differing reactivity |
| N-[(4-methoxyphenyl)sulfonyl]glycine | C10H13NO4S | Features a methoxy group; different amino acid backbone |
This comparative analysis highlights the distinct architecture of this compound, which may confer unique reactivity profiles and biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Antiproliferative Activity : A study on substituted N-phenyl ureidobenzenesulfonate derivatives found that certain compounds exhibited significant antiproliferative activity at micromolar levels against various cancer cell lines, indicating a promising avenue for further exploration of sulfonamide derivatives in cancer therapy .
- Structure-Activity Relationship (SAR) : Research on phenolic compounds has elucidated how specific substitutions on the aromatic rings can dramatically influence biological activity, guiding the design of more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
